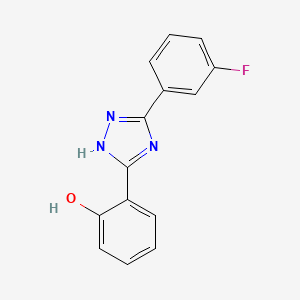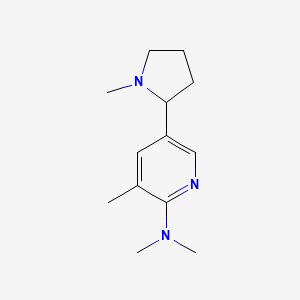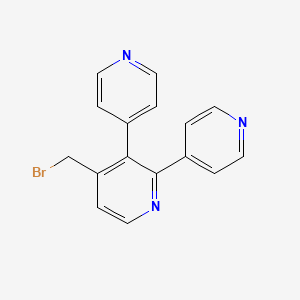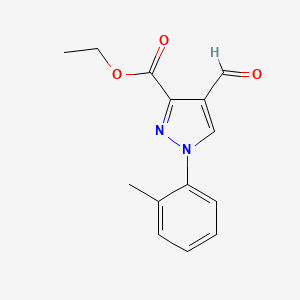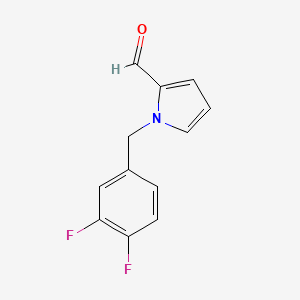
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C12H9F2NO It features a pyrrole ring substituted with a 3,4-difluorobenzyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-(3,4-Difluorbenzyl)-1H-Pyrrol-2-carbaldehyd beinhaltet typischerweise die Reaktion von 3,4-Difluorbenzylbromid mit Pyrrol-2-carbaldehyd unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(3,4-Difluorbenzyl)-1H-Pyrrol-2-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Substitution: Die Difluorbenzyl-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der benzylischen Position.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in wässriger Lösung oder Chromtrioxid in Essigsäure.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte:
Oxidation: 1-(3,4-Difluorbenzyl)-1H-Pyrrol-2-carbonsäure.
Reduktion: 1-(3,4-Difluorbenzyl)-1H-Pyrrol-2-methanol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorbenzyl)-1H-Pyrrol-2-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung kann aufgrund ihrer Strukturmerkmale zur Untersuchung der Enzyminhibition und Rezeptorbindung verwendet werden.
Industrie: Es kann aufgrund seiner einzigartigen chemischen Eigenschaften bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 1-(3,4-Difluorbenzyl)-1H-Pyrrol-2-carbaldehyd hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es als Enzyminhibitor oder Rezeptorligand wirken und über Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und Van-der-Waals-Kräfte mit spezifischen molekularen Zielstrukturen interagieren. Das Vorhandensein der Difluorbenzyl-Gruppe kann die Bindungsaffinität und Selektivität für bestimmte biologische Zielstrukturen erhöhen.
Ähnliche Verbindungen:
1-(3,4-Difluorbenzyl)-1H-Pyrrol: Fehlt die Aldehydgruppe, wodurch es in bestimmten chemischen Umwandlungen weniger reaktiv ist.
1-(3,4-Difluorbenzyl)-1H-Pyrrol-2-carbonsäure:
1-(3,4-Difluorbenzyl)-1H-Pyrrol-2-methanol: Das Alkohol-Derivat, das in verschiedenen synthetischen Wegen verwendet werden kann.
Einzigartigkeit: 1-(3,4-Difluorbenzyl)-1H-Pyrrol-2-carbaldehyd ist einzigartig aufgrund des Vorhandenseins sowohl der Difluorbenzyl-Gruppe als auch der Aldehyd-Funktionsgruppe. Diese Kombination ermöglicht eine große Bandbreite an chemischen Reaktionen und Anwendungen, was es zu einer vielseitigen Verbindung sowohl in Forschungs- als auch in industriellen Kontexten macht.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the difluorobenzyl group can enhance binding affinity and selectivity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluorobenzyl)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carboxylic acid:
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-methanol: The alcohol derivative, which can be used in different synthetic pathways.
Uniqueness: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the difluorobenzyl group and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C12H9F2NO |
|---|---|
Molekulargewicht |
221.20 g/mol |
IUPAC-Name |
1-[(3,4-difluorophenyl)methyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H9F2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2 |
InChI-Schlüssel |
IUAKBUIIKGYHOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


